![molecular formula C18H19N3O3S B2417184 N-(4-acetylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide CAS No. 933203-76-0](/img/structure/B2417184.png)
N-(4-acetylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide
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Description
N-(4-acetylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C18H19N3O3S and its molecular weight is 357.43. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Quinazolinone compounds, including derivatives of N-(4-acetylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide, are synthesized through multi-step chemical reactions. For example, the synthesis of related compounds involves starting from specific acetamides or cyclohexyl derivatives, leading to novel peptidomimetic building blocks Marinko et al., 2000. These building blocks are useful for further chemical modifications and applications in drug design.
Anticancer Activity
Several studies have evaluated the cytotoxic and antitumor activities of quinazolinone derivatives. These compounds exhibit significant anticancer activity across various cancer cell lines, including breast, cervical, and lung cancers. For instance, specific quinazolinone derivatives have demonstrated remarkable cytotoxic activity against HeLa cell lines, highlighting the therapeutic potential of these compounds in cancer treatment Hassanzadeh et al., 2019.
Antimicrobial and Antifungal Properties
Quinazolinone derivatives also possess antimicrobial and antifungal properties. Research has shown that these compounds are effective against a range of bacterial and fungal strains, making them potential candidates for treating infectious diseases Vanparia et al., 2013.
Molecular Docking and Theoretical Studies
Theoretical investigations, including molecular docking studies, have been conducted to understand the interaction of quinazolinone derivatives with biological targets. These studies aim to elucidate the mechanism of action and optimize the compounds for better therapeutic efficacy. For instance, some derivatives have been explored for their potential as COVID-19 therapeutic agents through computational calculations and molecular docking studies, indicating their versatility and potential for repurposing Fahim & Ismael, 2021.
properties
IUPAC Name |
N-(4-acetylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-11(22)12-6-8-13(9-7-12)19-16(23)10-25-17-14-4-2-3-5-15(14)20-18(24)21-17/h6-9H,2-5,10H2,1H3,(H,19,23)(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBKDBCJOHWLJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=O)NC3=C2CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.